2-(Pyridin-2-yloxy)ethanamine

Descripción

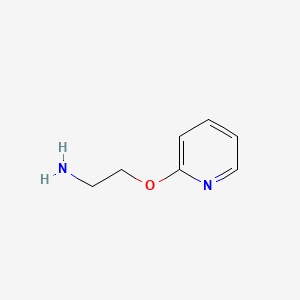

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyridin-2-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVONOFKFDJHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183658 | |

| Record name | 2-(2-Aminoethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29450-07-5 | |

| Record name | 2-(2-Pyridinyloxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29450-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yloxy)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029450075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29450-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Aminoethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PYRIDIN-2-YLOXY)ETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK4L7KQC0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Pyridin 2 Yloxy Ethanamine and Its Analogs

Strategies for the Construction of the Pyridin-2-yloxy Linkage

The formation of the ether bond between the pyridine (B92270) ring and the ethanamine moiety is the cornerstone of synthesizing this class of compounds. The two primary strategies employed are classical etherification reactions and nucleophilic aromatic substitution (SNAr).

Etherification, particularly the Williamson ether synthesis, is a conventional method for forming the desired C-O bond. This approach typically involves the reaction of a 2-hydroxypyridine (B17775) salt (pyridone) with a suitable alkyl halide. The deprotonation of 2-hydroxypyridine with a base generates an ambident nucleophile, which can react at either the nitrogen or oxygen atom. researchgate.net While N-alkylation is often a competing reaction, conditions can be optimized to favor O-alkylation, yielding the desired 2-alkoxypyridine. researchgate.net

Recent advancements focus on greener and more efficient protocols. For instance, micellar-mediated O-alkylation of hydroxypyridines has been explored in aqueous media, which can enhance reaction rates and yields by sequestering the generated water molecules and shifting the equilibrium toward the product. scirp.org Furthermore, non-conventional energy sources like microwave irradiation and ultrasound have been utilized to accelerate these reactions, often under solvent-free conditions. scirp.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-Hydroxypyridine | Ethyl Iodide | CTAB, H₂O, 100°C | 2-Ethoxypyridine | 70% | scirp.org |

| 2-Hydroxypyridine | Propyl Iodide | CTAB, H₂O, 100°C | 2-Propoxypyridine | 65% | scirp.org |

| 2-Hydroxypyridine | Ethyl Iodide | Microwave, Solvent-free | 2-Ethoxypyridine | 85% | scirp.org |

This table presents examples of etherification reactions on hydroxypyridines under various conditions.

Nucleophilic aromatic substitution (SNAr) provides a powerful and complementary route to the pyridin-2-yloxy linkage. chemrxiv.org This method involves the reaction of an activated pyridine ring, typically a 2-halopyridine, with a nucleophile. youtube.com Pyridines are particularly well-suited for SNAr reactions because the ring nitrogen acts as an intrinsic electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com The reaction is most effective when the leaving group (e.g., F, Cl, Br, I) is at the 2- or 4-position relative to the ring nitrogen. youtube.com

The reaction of a 2-halopyridine with ethanolamine (B43304) or a protected version thereof directly installs the required (2-aminoethoxy) fragment. The reactivity of 2-halopyridines can be influenced by the nature of the halogen, the nucleophile, and the reaction conditions, such as solvent and temperature. sci-hub.se Microwave-assisted SNAr reactions have been shown to dramatically reduce reaction times and improve yields for the synthesis of substituted pyridines. sci-hub.se For instance, the reaction of 2-iodopyridine (B156620) with benzyl (B1604629) alcohol, an analog for ethanolamine, proceeds efficiently in NMP under microwave irradiation to give 2-benzyloxypyridine. sci-hub.se

| 2-Halopyridine | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| 2-Iodopyridine | Benzyl Alcohol | NMP | Microwave, 110°C, 3 min | 2-Benzyloxypyridine | 81% | sci-hub.se |

| 2-Bromopyridine | Benzyl Alcohol | NMP | Microwave, 130°C, 10 min | 2-Benzyloxypyridine | 75% | sci-hub.se |

| 2-Chloropyridine | Benzyl Alcohol | NMP | Microwave, 150°C, 15 min | 2-Benzyloxypyridine | 70% | sci-hub.se |

| 2-Fluoropyridine | Benzyl Alcohol | NMP | Microwave, 120°C, 10 min | 2-Benzyloxypyridine | 85% | sci-hub.se |

This table illustrates the reactivity of various 2-halopyridines in microwave-assisted SNAr reactions with an alcohol nucleophile.

Introduction and Functionalization of the Ethanamine Moiety

Once the pyridin-2-yloxy scaffold is in place, the ethanamine side chain can be introduced or unmasked. Key methods include direct amination of an alcohol precursor or reductive amination of a corresponding carbonyl compound.

If the pyridin-2-yloxy linkage is formed using 2-chloroethanol (B45725) or a similar reagent, the resulting intermediate is 2-(pyridin-2-yloxy)ethanol. This terminal alcohol can then be converted to the primary amine. Standard synthetic protocols for this transformation include conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by substitution with an amine source like ammonia (B1221849), or via a Gabriel synthesis or azide (B81097) reduction. Direct amination of pyridine N-oxides with tert-butylamine, activated by tosic anhydride, followed by deprotection, has also been established as a general method for introducing amines at the 2-position of pyridines. researchgate.net

Reductive amination is a highly versatile and widely used one-pot method for forming C-N bonds. nih.gov This technique involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 2-(pyridin-2-yloxy)ethanamine, the precursor would be 2-(pyridin-2-yloxy)acetaldehyde. This aldehyde can be reacted with ammonia or an ammonia equivalent in the presence of a selective reducing agent.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their ability to selectively reduce the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.com This chemoselectivity is crucial for the success of the one-pot procedure. masterorganicchemistry.com An alternative two-step approach for a related analog involves the oxidation of 3-(pyridin-2-yloxy)propan-1-ol to the corresponding ketone, followed by reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride.

| Reducing Agent | Key Features | Common Solvents | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls; toxic cyanide byproduct. | Methanol, Ethanol | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder, less toxic alternative to NaBH₃CN; moisture sensitive. | Dichloromethane, THF | masterorganicchemistry.com |

| 2-Picoline-Borane (Pic-BH₃) | Stable, crystalline solid; can be used in protic solvents including water. | Methanol, Water | junsei.co.jp |

This table compares common reagents used in reductive amination reactions.

Multi-Step Organic Reaction Sequences for Complex Derivative Synthesis

The synthesis of complex molecules often requires multi-step reaction sequences where the order of bond-forming events is critical. libretexts.org this compound can serve as a key building block in the assembly of more elaborate structures, particularly in the context of medicinal chemistry and drug discovery. whiterose.ac.uk

For example, a synthetic strategy might involve the initial construction of a complex pyrimidine (B1678525) ring system, which is then coupled to a pyridine derivative. In one reported multi-step synthesis, a substituted pyrimidine carboxylic acid was coupled with various benzylamines to form amide derivatives. mdpi.com A similar strategy could be envisioned where this compound is used as the amine component in an amide coupling reaction (e.g., with an activated carboxylic acid or acyl chloride) to append the pyridin-2-yloxy-ethyl motif to a larger molecular scaffold.

Tandem reactions that form multiple bonds in a single pot offer an efficient approach to complex molecules. A tandem reductive amination/intermolecular SNAr sequence has been developed to synthesize amine-containing pyrimidines, forming both a C-N and a C-O bond in one operation. nih.gov Such strategies, which minimize purification steps and reduce waste, are highly valuable for creating libraries of complex derivatives for biological screening. nih.govresearchgate.net

Cascade Reactions Involving the Pyridine and Amine Functionalities

The inherent reactivity of the pyridine ring and the nucleophilicity of the amine group in precursors to this compound can be harnessed in cascade sequences. For instance, a designed cascade reaction could involve an initial nucleophilic aromatic substitution on a suitably activated pyridine derivative, followed by an intramolecular cyclization or rearrangement involving the newly introduced side chain containing the amine or a precursor functionality. While specific examples directly leading to this compound via a cascade are not extensively documented in the provided results, the principles of cascade design are widely applied in heterocyclic chemistry. 20.210.105rsc.org For example, chemists in India have developed a method to obtain complex caged amines from azolium bromide salts through a cascade of annulation reactions. chemistryworld.com

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. The stereoselective synthesis of chiral analogs of this compound, where a stereocenter is introduced in the ethanamine backbone, is of considerable interest.

Stereoselective Synthesis of Chiral Analogs

Methods for achieving stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures. A common strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a β-substituted α-aminomethyl acrylate, using a chiral rhodium catalyst. researchgate.net This approach can yield chiral β-amino acids with high enantiomeric excess, which can then be converted to the desired chiral ethanamine analogs. researchgate.net Another approach involves the base-mediated intramolecular amination of bromoallenes to produce chiral 2,3-cis-2-ethynylaziridines with high stereoselectivity. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to a wide array of chemical compounds. Transition metal-catalyzed reactions are particularly valuable for the construction of the core structure of this compound and its analogs.

Palladium-Catalyzed C-N Cross-Coupling Reactions for Amine Introduction

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for forming carbon-nitrogen bonds. acs.orgresearchgate.net This reaction is widely used in the pharmaceutical industry for the synthesis of amine derivatives. researchgate.net In the context of this compound synthesis, this methodology can be employed to introduce the ethanamine moiety onto a pyridine ring. A typical reaction would involve the coupling of a 2-halopyridine with 2-aminoethanol or a protected version thereof, in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

| Catalyst System | Reactants | Product | Reference |

| Pd(OAc)₂ / Ligand | 2-Halopyridine, 2-Aminoethanol derivative | This compound derivative | acs.orgresearchgate.net |

| RuPhos/BrettPhos Precatalysts | 3-Halo-2-aminopyridines, Primary/Secondary Amines | N³-substituted-2,3-diaminopyridines | nih.gov |

Other Transition Metal-Catalyzed Transformations

Besides palladium, other transition metals such as copper, rhodium, ruthenium, iron, and nickel also catalyze a variety of transformations relevant to the synthesis of pyridine derivatives. magtech.com.cnnih.gov For example, transition metal-catalyzed [2+2+2] cycloaddition reactions are an effective tool for the synthesis of pyridine rings from simpler building blocks like alkynes and nitriles. magtech.com.cn Copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters provides a route to 2-arylpyridines. nih.gov Furthermore, zinc iodide has been shown to be an effective and cheaper alternative to rhodium for catalyzing the synthesis of pyrroles from dienyl azides. organic-chemistry.org

Biocatalytic Pathways for Structural Modification

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. acs.orgrsc.org Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. acs.orgrsc.org For the structural modification of this compound and its analogs, enzymes such as transaminases could be used for the selective amination of a corresponding ketone precursor. ucl.ac.uk Aldolases can be employed to create chiral alcohol functionalities through C-C bond formation. acs.org The development of enzyme variants through directed evolution can further expand the substrate scope and catalytic efficiency for specific target molecules. chemrxiv.org

High-Throughput Synthesis and Combinatorial Chemistry for Library Generation

To accelerate the drug discovery process, high-throughput synthesis (HTS) and combinatorial chemistry have become indispensable tools for generating large libraries of related compounds for biological screening. uomustansiriyah.edu.iqnovalix.com These approaches enable the rapid synthesis and evaluation of numerous analogs, facilitating the identification of structure-activity relationships.

The synthesis of a library of 2-(pyridin-2-yl) pyrimidine derivatives has been reported, with some compounds showing potential biological activities. mdpi.com High-throughput screening of a kinase inhibitor-based library against Mycobacterium tuberculosis has also been conducted. nih.gov In a typical combinatorial approach to synthesize analogs of this compound, a common pyridine scaffold would be reacted with a diverse set of amino alcohol building blocks in a parallel fashion. novalix.com This can be performed on solid supports or in solution phase using automated liquid handlers and reaction blocks, often in 96-well plate formats. uomustansiriyah.edu.iqnovalix.com The resulting library of compounds can then be screened for desired biological activities, and the data used to guide the design of next-generation analogs.

| Technique | Application | Throughput | Reference |

| High-Throughput Experimentation (HTE) | Reaction optimization | High | novalix.com |

| Focused Library Synthesis | Generation of 20-50 compounds | Rapid | novalix.com |

| Combinatorial Chemistry | Generation of large, diverse libraries | Very High | uomustansiriyah.edu.iq |

Parallel Synthesis Techniques

Parallel synthesis has emerged as a powerful strategy for accelerating the drug discovery process by allowing for the simultaneous synthesis of a large number of individual compounds in a spatially separated manner. nih.gov This approach, often conducted in solution-phase, is particularly well-suited for generating focused libraries of compounds for structure-activity relationship (SAR) studies. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are especially amenable to parallel synthesis formats. nih.gov

One of the most prominent MCRs utilized in library synthesis is the Ugi four-component reaction (U-4CR). nih.gov The U-4CR involves the condensation of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govnih.gov This reaction is highly versatile due to the vast number of commercially available starting materials, allowing for the creation of large and diverse libraries of peptide-like molecules. nih.govresearchgate.net

The primary amine functionality of this compound makes it an ideal building block for Ugi-type reactions. By employing this compound as the amine component, a library of analogs can be rapidly synthesized by varying the other three components. This approach allows for the introduction of diverse substituents around the core this compound scaffold, enabling a thorough investigation of the chemical space.

An example of a potential parallel synthesis library using this compound in a Ugi reaction is outlined below:

| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Product Structure |

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(2-(pyridin-2-yloxy)ethylamino)-2-phenylacetamide |

| This compound | Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-3-methyl-2-(2-(pyridin-2-yloxy)ethylamino)butanamide |

| This compound | 4-Fluorobenzaldehyde | Benzoic Acid | Benzyl isocyanide | N-Benzyl-2-(4-fluorophenyl)-2-(2-(pyridin-2-yloxy)ethylamino)acetamide |

| This compound | 2-Thiophenecarboxaldehyde | Furoic Acid | Ethyl isocyanoacetate | Ethyl 2-(2-(furan-2-carbonyl)-2-(2-(pyridin-2-yloxy)ethylamino)acetamido)acetate |

Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) offers a powerful alternative to traditional solution-phase chemistry for the construction of compound libraries. mdpi.com In SPOS, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. uomustansiriyah.edu.iq A key advantage of this approach is the simplification of purification; excess reagents and soluble by-products are removed by simple filtration and washing of the resin-bound product. crsubscription.com This methodology is readily amenable to automation, making it a cornerstone of modern combinatorial chemistry. scribd.com

The this compound scaffold can be incorporated into solid-phase synthesis schemes in several ways. One approach involves immobilizing a precursor to the desired scaffold onto a solid support. For example, a resin functionalized with a suitable linker, such as a Rink amide resin, can be used as the starting point. psu.edu An amino acid, protected with a fluorenylmethyloxycarbonyl (Fmoc) group, can be coupled to the resin. Following deprotection of the amine, a suitably functionalized pyridine derivative, such as 2-fluoropyrimidine, can be reacted with the resin-bound amine. psu.edu Subsequent cleavage from the resin would yield a library of N-(pyrimidin-2-yl)amino acid amides. A similar strategy could be envisioned for the synthesis of this compound analogs.

Alternatively, this compound itself can be used as a building block in solid-phase synthesis. The primary amine can be reacted with a resin-bound electrophile, such as an aldehyde to form a resin-bound imine, which can then undergo further reactions. Another strategy involves the use of a traceless linker, which is a linker that is eliminated from the final product upon cleavage from the solid support. For instance, a sulfone-based linker has been used for the solid-phase synthesis of aryl vinyl ethers. researchgate.net

A hypothetical solid-phase synthesis of a library of this compound analogs could proceed as follows:

| Step | Reagents and Conditions | Resin-Bound Intermediate |

| 1. Immobilization | 2-Chlorotrityl chloride resin, this compound, Diisopropylethylamine (DIPEA) | Resin-O-CH2-CH2-NH-(Pyridin-2-yl) |

| 2. Acylation | Diverse carboxylic acids (R1-COOH), HBTU, DIPEA | Resin-O-CH2-CH2-N(COR1)-(Pyridin-2-yl) |

| 3. Diversification (e.g., Alkylation) | Diverse alkyl halides (R2-X), NaH | Resin-O-CH2-CH2-N(COR1)-(Pyridin-2-yl)-R2 |

| 4. Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | R2-N(COR1)-CH2-CH2-O-(Pyridin-2-yl) |

The development of novel resins and linkers continues to expand the scope of solid-phase synthesis. crsubscription.com For example, specialized linkers can be cleaved under very mild conditions, preserving sensitive functionalities in the final products. crsubscription.com The integration of automated synthesis platforms with solid-phase methodologies has further revolutionized the field, enabling the high-throughput generation of complex molecules. nih.govsemanticscholar.orgnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is another advanced technique that can be coupled with solid-phase synthesis to enhance efficiency, safety, and scalability. thieme-connect.devapourtec.comeuropa.eu

Ligand Design and Coordination Chemistry of 2 Pyridin 2 Yloxy Ethanamine

Chelation Properties and Denticity of the Ligand System

2-(Pyridin-2-yloxy)ethanamine is a bifunctional organic molecule with the chemical formula C₇H₁₀N₂O. Its structure comprises a pyridine (B92270) ring linked to an ethanamine moiety through an ether oxygen. This arrangement of atoms confers upon the molecule the ability to act as a chelating ligand, capable of binding to a single metal ion through multiple donor sites. The denticity of a ligand refers to the number of donor atoms that can bind to the central metal ion. In the case of this compound, the potential donor atoms are the nitrogen atom of the pyridine ring, the ether oxygen atom, and the nitrogen atom of the terminal amino group.

This configuration allows the ligand to potentially act as a bidentate or a tridentate ligand. As a bidentate ligand, it could coordinate through the pyridyl nitrogen and the amino nitrogen, forming a stable seven-membered chelate ring. Alternatively, it could coordinate through the pyridyl nitrogen and the ether oxygen, or the ether oxygen and the amino nitrogen, though these modes are generally less favored. In a tridentate coordination mode, all three potential donor atoms would bind to the metal center, forming two fused chelate rings, which would significantly enhance the stability of the resulting complex, an effect known as the chelate effect.

The coordination of this compound to a metal ion involves the donation of lone pairs of electrons from its nitrogen and oxygen atoms to the vacant orbitals of the metal ion. The pyridyl nitrogen, being part of an aromatic system, is a relatively soft donor and tends to form strong bonds with transition metal ions. The amino nitrogen is a harder donor compared to the pyridyl nitrogen and readily forms coordinate bonds. The ether oxygen is a relatively weak donor but can participate in coordination, especially with hard metal ions or if the geometry of the complex favors its participation.

The nature of the metal-ligand bonds will be influenced by the properties of the metal ion, such as its size, charge, and electronic configuration. For instance, first-row transition metals like copper(II), nickel(II), and cobalt(II) are expected to form stable complexes with this ligand, driven by the favorable interaction with the nitrogen donor atoms. The involvement of the ether oxygen in coordination can be investigated using spectroscopic techniques such as infrared (IR) spectroscopy, where a shift in the C-O-C stretching frequency upon complexation would indicate its coordination.

Upon coordination to a metal ion, the flexible ethylamine (B1201723) chain of this compound will adopt a specific conformation to accommodate the geometric requirements of the metal center. The rotational freedom around the C-O and C-C single bonds allows for a variety of spatial arrangements. When acting as a bidentate N,N'-donor, the ligand will form a seven-membered ring. While seven-membered rings are generally more flexible and can be more strained than five- or six-membered rings, they are not uncommon in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the resulting complex. Characterization of the synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques include elemental analysis, mass spectrometry, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements.

Transition metal ions are known to form a wide variety of coordination complexes with diverse geometries and magnetic properties. The reaction of this compound with transition metal salts such as chlorides, nitrates, or sulfates would be expected to yield stable complexes. For example, with a metal ion that prefers a square planar geometry like Ni(II) or Cu(II), one could potentially isolate complexes with one or two molecules of the ligand.

The electronic spectra (UV-Vis) of these complexes would provide information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal ion. For instance, an octahedral Ni(II) complex typically shows three spin-allowed transitions, whereas a square planar complex exhibits a different set of absorptions. Magnetic moment measurements at room temperature can help determine the number of unpaired electrons and thus the spin state of the metal ion in the complex.

Cadmium(II) is a d¹⁰ metal ion and, as such, its complexes are diamagnetic and colorless, unless the ligand itself is colored. It exhibits a strong preference for tetrahedral or octahedral coordination geometries. The complexation of this compound with cadmium(II) halides, for example, could lead to the formation of complexes with varying stoichiometries.

Given the flexible nature of the ligand, it could potentially bridge between two cadmium centers, leading to the formation of polymeric coordination polymers. The nature of the anion from the metal salt can also play a crucial role in the final structure, as anions can also coordinate to the metal center or be present as counter-ions. The coordination environment around the cadmium(II) ion in such complexes can be effectively probed using ¹¹³Cd NMR spectroscopy, where the chemical shift is highly sensitive to the nature and number of donor atoms.

By systematically varying the reaction conditions, such as the metal-to-ligand molar ratio, it is possible to synthesize complexes with different stoichiometries (e.g., 1:1, 1:2, 2:1). These different stoichiometries can, in turn, lead to different coordination geometries. For example, a 1:1 complex of a divalent metal ion with this compound might also incorporate solvent molecules or counter-ions in the coordination sphere to satisfy the coordination number of the metal. A 1:2 complex, on the other hand, might feature two molecules of the ligand coordinating to the metal center.

The exploration of these different possibilities is a fundamental aspect of coordination chemistry. The resulting complexes can exhibit a range of structural motifs, from simple mononuclear species to more complex polynuclear or supramolecular assemblies. The precise control over these structures is a key goal in the design of new materials with specific properties.

Below is a table summarizing potential coordination modes and resulting geometries for complexes of this compound.

| Metal Ion | Potential Stoichiometry (M:L) | Potential Coordination Mode | Expected Geometry |

| Cu(II) | 1:1 | Bidentate (N,N') or Tridentate (N,O,N') | Square Planar or Distorted Octahedral |

| Cu(II) | 1:2 | Bidentate (N,N') | Distorted Octahedral |

| Ni(II) | 1:1 | Bidentate (N,N') or Tridentate (N,O,N') | Square Planar or Octahedral |

| Ni(II) | 1:2 | Bidentate (N,N') or Tridentate (N,O,N') | Octahedral |

| Co(II) | 1:1 | Bidentate (N,N') or Tridentate (N,O,N') | Tetrahedral or Octahedral |

| Co(II) | 1:2 | Bidentate (N,N') or Tridentate (N,O,N') | Octahedral |

| Cd(II) | 1:1 | Bidentate (N,N') or Tridentate (N,O,N') | Tetrahedral or Octahedral |

| Cd(II) | 1:2 | Bidentate (N,N') or Tridentate (N,O,N') | Octahedral |

Application of Coordination Complexes in Catalysis

The versatile coordination behavior of this compound, featuring both a pyridyl nitrogen and an amino nitrogen, makes it a valuable ligand in the development of transition metal catalysts. The ability of the pyridine ring to act as a π-acceptor and the flexible ethanamine arm allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for catalytic activity. nih.gov

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, typically in a liquid solution. Transition metal complexes are widely used as homogeneous catalysts due to their ability to activate substrates and facilitate chemical transformations through various oxidation states and coordination geometries. researchgate.netrsc.org Complexes of this compound with transition metals like ruthenium, cobalt, or palladium are potential candidates for various homogeneous catalytic reactions.

The bidentate chelation of the ligand to a metal center creates a stable complex that can act as a platform for catalytic cycles. For instance, such complexes could be employed in reactions like:

Cross-coupling reactions: The electronic properties imparted by the pyridyloxy group can influence the reactivity of the metal center in catalytic cycles such as Suzuki-Miyaura or Sonogashira couplings. rsc.org

Hydrogenation and transfer hydrogenation: Ruthenium and cobalt complexes bearing N,N-donor ligands have shown high activity in the hydrogenation of various functional groups. nih.govhbni.ac.in The this compound ligand can support such catalytic systems, where the metal center activates H₂ or a hydrogen donor while the ligand framework ensures stability and selectivity.

Oxidation reactions: Metal complexes can catalyze the oxidation of alcohols, alkenes, and other organic substrates. mdpi.com The specific coordination environment provided by this compound can modulate the redox potential of the metal, influencing the efficiency and selectivity of the oxidation process.

While specific catalytic data for this compound complexes is not extensively documented in dedicated studies, the principles of homogeneous catalysis strongly suggest their potential utility based on the performance of structurally similar pyridine-based ligand systems. mdpi.comuea.ac.uk

Table 1: Potential Homogeneous Catalytic Applications for this compound Complexes

| Catalytic Reaction | Potential Metal Center | Role of the Ligand |

|---|---|---|

| C-C Cross-Coupling | Pd, Ni | Stabilizes the active metal species and influences electronic properties. |

| Hydrogenation | Ru, Co, Rh | Creates a stable chelate complex, modulating reactivity and selectivity. nih.govfluorochem.co.uk |

| Oxidation | Mn, V, Mo | Fine-tunes the redox potential of the metal center. mdpi.com |

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The parent molecule, this compound, is achiral. nih.gov To be applied in asymmetric catalysis, a chiral center must be introduced into its structure. This can be achieved by modifying the ethanamine backbone, for example, by introducing one or more substituents to create a stereogenic center.

A chiral derivative, such as (R)- or (S)-2-(Pyridin-2-yloxy)-1-phenylethanamine, could coordinate to a metal center, forming a chiral catalyst. In such a complex, the stereochemical information from the ligand is transferred to the substrate during the catalytic reaction, leading to the preferential formation of one enantiomer of the product. researchgate.net

Chiral pyridine-containing ligands have been successfully employed in a wide range of enantioselective transformations, including:

Asymmetric Hydrogenation: Rhodium and Iridium complexes with chiral phosphine- or amine-based ligands are highly effective for the enantioselective hydrogenation of ketones and olefins. beilstein-journals.org

Asymmetric Allylic Alkylation: Palladium complexes featuring chiral nitrogen-based ligands catalyze the enantioselective formation of C-C bonds.

Asymmetric Michael Addition: Chiral catalysts can control the stereochemistry of the conjugate addition of nucleophiles to α,β-unsaturated compounds. nih.gov

The development of chiral versions of this compound would offer a modular approach to catalyst design, where both steric and electronic properties could be tuned to optimize enantioselectivity for specific reactions. nih.govfrontiersin.org

Table 2: Potential Chiral Derivatives and Their Applications

| Chiral Derivative Example | Potential Catalytic Reaction | Metal | Expected Outcome |

|---|---|---|---|

| (R)-1-Phenyl-2-(pyridin-2-yloxy)ethanamine | Asymmetric Hydrogenation of Prochiral Ketones | Ru, Rh | High enantiomeric excess of the corresponding chiral alcohol. |

| (1R,2R)-1,2-Diphenyl-2-(pyridin-2-yloxy)ethanamine | Asymmetric Transfer Hydrogenation | Ir, Ru | Enantioselective reduction of imines to chiral amines. |

Supramolecular Assembly and Material Science Applications

The ability of this compound to act as a bridging ligand, combined with its capacity for forming directional intermolecular interactions, makes it a promising building block for the construction of supramolecular architectures and functional materials. nih.gov

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. researchgate.net Coordination polymers are infinite, repeating arrays of metal ions or clusters linked by organic ligands. The structure and dimensionality of these polymers are dictated by the coordination geometry of the metal ion and the connectivity and flexibility of the organic linker. nih.govmdpi.com

This compound is well-suited to act as a linker in coordination polymers. Its two nitrogen donor atoms can bridge two different metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The flexibility of the ethyl-oxy bridge allows the ligand to adopt different conformations, which can lead to a variety of network topologies. researchgate.net The choice of metal ion and counter-anions can also influence the final structure, leading to diverse materials. mdpi.com For example, a related ligand, 1,5-bis(pyridine-4-ylmethylene)carbonohydrazide, forms a 1D coordination polymer with Mn(II). nih.gov

Table 3: Factors Influencing Coordination Polymer Formation

| Factor | Influence on Structure | Example |

|---|---|---|

| Metal Coordination Geometry | Determines the number and direction of connections (nodes) in the network. | Octahedral metals can connect to six ligands; square planar to four. |

| Ligand Flexibility | Allows for different packing arrangements and network topologies (e.g., linear vs. zigzag chains). | The rotatable bonds in the ethanamine chain provide conformational freedom. |

| Metal-to-Ligand Ratio | Affects the connectivity and dimensionality of the resulting polymer. | A 1:1 ratio might form a simple chain, while other ratios could lead to more complex structures. |

Non-covalent intermolecular interactions are the primary forces that govern the self-assembly of molecules in the solid state. researchgate.net For coordination complexes of this compound, several key interactions dictate their crystal packing.

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor. It can form robust N-H···X hydrogen bonds with counter-anions, solvent molecules, or the ether oxygen of a neighboring ligand. These interactions are highly directional and play a crucial role in organizing the complexes into higher-order structures, such as chains or sheets. bham.ac.ukespublisher.com

π-π Stacking: The pyridine rings are aromatic and can engage in π-π stacking interactions with adjacent rings. These interactions, where the electron-rich π systems overlap, contribute significantly to the stabilization of the crystal lattice. The arrangement can be face-to-face or offset, with typical distances around 3.6 Å.

C-H···π Interactions: The ethyl protons of the ligand can interact with the π-system of the pyridine ring of an adjacent molecule, further stabilizing the supramolecular assembly. researchgate.net

In the closely related compound 2-((5-Bromopyridin-2-yl)oxy)ethanamine, crystal packing is primarily governed by hydrogen bonding from the amine group and weak π-π stacking interactions between pyridine rings. A similar interplay of forces is expected to control the solid-state architecture of this compound complexes, making these interactions a key tool for crystal engineering.

Medicinal Chemistry and Biological Activity of 2 Pyridin 2 Yloxy Ethanamine Scaffolds

2-(Pyridin-2-yloxy)ethanamine as a Privileged Scaffold in Drug Discovery

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous natural products and synthetic drugs due to the ring's electronic properties, hydrogen bonding capacity, and ability to improve the solubility and bioavailability of molecules. rsc.org The this compound structure leverages these characteristics, incorporating an ether linkage and an aminoethyl side chain that provide additional points for molecular modification and interaction with target proteins. This scaffold is found in compounds designed to act on a range of biological targets, demonstrating its versatility in developing new therapeutic agents. nih.govresearchgate.netnih.gov

Rational drug design involves the strategic development of new molecules based on a known biological target or a lead compound's structure. This approach is exemplified in the creation of novel pyrimidinamine fungicides that incorporate the pyridin-2-yloxy moiety. researchgate.net In one such study, researchers used the commercial fungicide diflumetorim (B165605) as a template. Recognizing that diflumetorim was not effective against certain fungal strains like corn rust (Puccinia sorghi), they embarked on a rational design campaign. researchgate.net

The core strategy involved bioisosterism, where parts of the lead molecule are replaced with other chemical groups that are structurally similar but possess different electronic or steric properties. By replacing a phenoxy group in the template with a (trifluoromethyl)pyridin-2-yloxy moiety, the researchers aimed to create new derivatives with an altered, and potentially improved, biological activity profile. This targeted modification led to the synthesis of a series of compounds with significantly enhanced fungicidal effects against the target pathogen. researchgate.net This process underscores how the this compound scaffold can be systematically modified to generate potent and selective bioactive agents.

Scaffold hopping is a creative strategy in drug design where the core structure (scaffold) of a known active molecule is replaced with a chemically different but functionally equivalent scaffold to discover new compounds with improved properties. researcher.lifenih.gov This can lead to novel intellectual property and may help overcome issues with the original scaffold, such as poor metabolic stability or off-target effects. Bioisosteric replacement is a key tool used in scaffold hopping, where a functional group is exchanged for another with similar physical or chemical properties, aiming to retain or enhance biological activity. researchgate.net

A clear example of a bioisosteric replacement strategy involving a pyridine ring is the substitution of a pyridine-N-oxide group with a 2-difluoromethylpyridine group in a series of quorum sensing inhibitors. nih.govrsc.org This replacement was shown to maintain or even enhance the biological activity of the parent compound. nih.govrsc.org Such a strategy could theoretically be applied to derivatives of this compound, where the pyridine ring is replaced by another heterocycle, or the ether linkage is swapped for a bioisostere, to explore new chemical space while preserving the key pharmacophoric features required for biological activity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead molecule and evaluating the pharmacological effects of these changes, researchers can identify the key chemical features responsible for its efficacy and selectivity.

Modifications to the substituents on both the pyridine and amine portions of the this compound scaffold can have a profound impact on biological activity.

In the development of pyrimidinamine fungicides, SAR studies revealed that specific substitutions on the pyridin-2-yloxy moiety were crucial for potency. For instance, the introduction of a trifluoromethyl (CF₃) group at the 5-position of the pyridine ring led to compounds with excellent fungicidal activity against corn rust. researchgate.net The data below illustrates how different substitutions on the pyrimidine (B1678525) and pyridine rings affect the efficacy (EC₅₀) against Puccinia sorghi. researchgate.net

| Compound ID | R¹ on Pyrimidine | R² on Pyridine | EC₅₀ (mg/L) vs. P. sorghi |

|---|---|---|---|

| T3 | CH₃ | 5-CF₃ | 1.03 |

| T11 | CHF₂ | 5-CF₃ | 0.89 |

| T33 | CHF₂ | 5-CF₃ | 0.60 |

| Tebuconazole (Control) | - | - | 1.65 |

Furthermore, other studies on 2-substituted pyridines have shown that altering the terminal amino group significantly affects their pharmacological profile. For example, replacing the primary amine of a 2-(aminoethoxy)pyridine with cyclic amines like piperazine (B1678402) resulted in compounds with significant anticonvulsant and antihistaminic activities. nih.govresearchgate.net Specifically, 2-(2'-piperazino-ethanoxy)pyridine was identified as one of the most active compounds against seizures induced by maximal electroshock. nih.gov

While direct comparative studies across all three isomers are limited, research on derivatives of the 3-oxy isomer provides a clear illustration of this principle. In a study of nicotinic receptor ligands based on the 3-(2-aminoethoxy)pyridine scaffold, substitutions at the 5' and 6' positions of the pyridine ring dramatically altered binding affinity (Kᵢ) for the receptor. nih.gov The parent compound had a Kᵢ of 26 nM, whereas strategic additions of substituents yielded compounds with affinities as low as 0.076 nM, a significant increase in potency. nih.gov

The following table shows the binding affinities of several 3-(2-aminoethoxy)pyridine analogues for nicotinic receptors, demonstrating the potent effect of substituent placement. nih.gov

| Substituent at 5'-position | Substituent at 6'-position | Nicotinic Receptor Binding Kᵢ (nM) |

|---|---|---|

| H | H | 26 |

| Br | H | 1.5 |

| I | H | 0.89 |

| Vinyl | Cl | 0.076 |

| Ethynyl | Cl | 0.11 |

This highlights that even subtle changes in the position of atoms within the pyridine ring can lead to orders-of-magnitude differences in receptor binding, emphasizing the importance of isomeric considerations in drug design.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. mdpi.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers (enantiomers or diastereomers) of a drug molecule. mdpi.com

This principle is directly applicable to derivatives containing the this compound scaffold. In the study of pyrimidinamine fungicides, a chiral center was created by modifying the ethanamine portion of the scaffold. The resulting compound, (S)-5-chloro-6-(difluoromethyl)-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33), was specifically synthesized as the (S)-enantiomer and was found to be the most potent derivative in the series, with an EC₅₀ value of 0.60 mg/L. researchgate.net

Similarly, in a study on related chiral tetrahydrothieno[2,3-c]pyridine derivatives, the (R)-enantiomers consistently displayed greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts. nih.gov These findings collectively underscore that the specific stereochemical configuration is a critical factor for achieving optimal biological activity, likely due to a more favorable fit within the chiral binding site of the target protein.

Therapeutic Applications of this compound Derivatives

The versatile this compound scaffold serves as a foundational structure in the development of various therapeutic agents. Its derivatives have been explored for a range of medicinal applications, demonstrating significant activity in areas such as oncology, neurology, and inflammatory conditions. This is due to the scaffold's ability to be chemically modified, allowing for the fine-tuning of its pharmacological properties to interact with specific biological targets like kinases, ion channels, and other receptors.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of many cancers. nih.gov The CDK4/6-cyclin D complex, in particular, plays a pivotal role in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.govmdpi.com Consequently, inhibitors targeting CDK4/6 have emerged as a significant class of therapeutics for hormone receptor-positive breast cancer and are being investigated for other proliferative disorders. mdpi.com

Derivatives of the 2-(pyridin-2-yl)pyrimidine (B3183638) structure, which incorporates the core pyridin-2-yl motif, have been identified as potent dual inhibitors of CDK6 and CDK9. nih.gov In one study, intensive structural modifications of a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine series led to the discovery of a highly active compound, designated as compound 66. nih.gov This compound demonstrated a balanced potency against both CDK6 and CDK9 while maintaining good selectivity over other kinases like CDK2. nih.gov

Further biological investigation revealed that compound 66 acts by directly binding to CDK6 and CDK9. This binding suppresses their downstream signaling pathways, which in turn inhibits cancer cell proliferation by arresting the cell cycle and inducing apoptosis (programmed cell death). nih.gov Notably, in a xenograft mouse model of cancer, compound 66 significantly inhibited tumor growth without showing obvious signs of toxicity, highlighting the therapeutic potential of this class of compounds in cancer treatment. nih.gov

| Compound | Target | Activity | Model |

| Compound 66 | CDK6/CDK9 | Dual inhibitor, suppresses downstream signaling, inhibits cell proliferation, induces apoptosis. | Xenograft mouse model |

The application of pyridine derivatives extends to the modulation of inflammatory processes. Certain novel pyridone, thioxopyridine, and pyrazolopyridine derivatives have been shown to modulate inflammatory mediators in stimulated murine macrophage cells. nih.gov While not direct CDK4/6 inhibitors for this indication, their anti-inflammatory potential is significant. Research has identified several derivatives, including compounds 2b, 3b, 5a, 7b, 9a, and 9b, as promising multi-potent anti-inflammatory agents. nih.gov These compounds influence inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and prostaglandin (B15479496) E-2 (PGE-2). nih.gov The role of CDK4/6 inhibitors specifically derived from the this compound scaffold in inflammatory diseases and restenosis is an area of ongoing investigation.

The this compound scaffold is also a key feature in the development of novel anticonvulsant agents. A series of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione were synthesized and evaluated for their anticonvulsant activity. nih.gov These compounds were tested in established preclinical models, including the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov

A notable finding from this research was the correlation between the lipophilicity of the compounds and their anticonvulsant efficacy; higher lipophilicity was associated with stronger anticonvulsant activity. nih.gov Similarly, a series of 6-alkoxy-N,N-disubstituted-2-pyridinamines demonstrated anticonvulsant effects. nih.gov Within this series, the compound 1-[6-(2-methylpropoxy)-2-pyridinyl]piperazine was identified as having the most desirable profile of activity versus side effects and was found to have a pharmacological profile similar to the established anticonvulsant drug phenytoin. nih.gov

| Compound Series | Key Finding |

| N-(pyridine-2-yl) derivatives of 2-azaspiro-diones | Anticonvulsant efficacy correlated with higher lipophilicity. nih.gov |

| 6-alkoxy-N,N-disubstituted-2-pyridinamines | Profile similar to phenytoin, though with a shorter duration of action in animal studies. nih.gov |

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix components, leading to organ damage. Pyrimidine derivatives incorporating a 2-(pyridin-2-yl) moiety have shown promise as anti-fibrotic agents. nih.govmdpi.com A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their ability to inhibit fibrosis in immortalized rat hepatic stellate cells (HSC-T6), a key cell type involved in liver fibrosis. nih.govresearchgate.net

From this series, fourteen compounds were found to have better anti-fibrotic activity than the existing drug Pirfenidone. nih.govresearchgate.net Two compounds in particular, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), exhibited the most potent activity. nih.govmdpi.com Further studies confirmed that these compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline (B1673980), a key component of collagen, in the cell culture medium. nih.govresearchgate.net These findings suggest that such compounds could be developed as novel anti-fibrotic drugs. nih.govresearchgate.net

| Compound | IC50 Value (µM) | Biological Activity |

| 12m | 45.69 | Inhibited collagen expression and hydroxyproline content in HSC-T6 cells. nih.govmdpi.com |

| 12q | 45.81 | Inhibited collagen expression and hydroxyproline content in HSC-T6 cells. nih.govmdpi.com |

Beyond their roles as kinase inhibitors and anticonvulsants, derivatives containing the this compound structure act as ligands for other specific biological targets. For instance, a series of pyrimidinamine derivatives featuring a pyridin-2-yloxy moiety were designed and synthesized as potential fungicides. researchgate.net These compounds were developed using the commercial fungicide pyrimidifen (B132436) as a template. The research led to the discovery of compound T33, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, which showed excellent control of corn rust with an EC50 value of 0.60 mg/L, superior to the commercial fungicide tebuconazole. researchgate.net Another compound from a related series, HNPC-A9229, also exhibited excellent fungicidal activities against corn rust and Erysiphe graminis. researchgate.net This indicates that the scaffold can be adapted to target enzymes or receptors specific to fungal pathogens.

Potential in Anti-infective Research

The exploration of this compound and its analogs in anti-infective research has yielded some promising, albeit specific, findings, particularly in the realm of antifungal agents. The pyridine ring is a common feature in many antimicrobial compounds, and its incorporation into various molecular frameworks is a strategy to enhance biological activity. nih.govnih.gov

Research into nitrofuran derivatives has utilized a closely related compound, 2-(pyridin-2-yl)ethanamine, as a building block to generate novel antifungal agents. One such derivative, 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide, demonstrated noteworthy activity against pathogenic fungi. nih.gov The minimum inhibitory concentration (MIC90), the concentration required to inhibit 90% of fungal growth, was determined for this compound against several fungal species.

| Fungal Species | MIC90 (µg/mL) |

|---|---|

| Histoplasma capsulatum | >250 |

| Paracoccidioides brasiliensis | 0.48 |

These findings suggest that the pyridin-2-yl-ethylamine moiety can contribute to potent antifungal activity, particularly against Paracoccidioides brasiliensis. nih.gov

Furthermore, a broader class of pyrimidinamine derivatives incorporating a pyridin-2-yloxy moiety has been investigated for fungicidal activity, primarily in an agricultural context. While not directly analogous to this compound, these studies support the potential of the pyridin-2-yloxy group as a pharmacophore in the development of antifungal compounds. For instance, (S)-5-chloro-6-(difluoromethyl)-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine showed excellent control of corn rust with an EC50 value of 0.60 mg/L. researchgate.net

Mechanism of Action Investigations for Bioactive Derivatives

Detailed investigations into the specific mechanisms of action for bioactive derivatives of this compound are not extensively reported in the public domain. However, studies on related pyridine-containing compounds offer potential insights into their modes of action.

Specific receptor binding studies and target identification for anti-infective derivatives of this compound are not well-documented in the available scientific literature. While derivatives of similar structures, such as 2-pyridinemethylamine, have been studied for their affinity to receptors like the 5-HT1A receptor in the context of neuroscience, analogous studies for anti-infective targets of the this compound scaffold are not readily found. nih.gov

There is a lack of specific studies detailing the modulation of cellular pathways by bioactive derivatives of this compound in the context of infectious diseases. General antimicrobial mechanisms often involve the disruption of essential cellular processes in the pathogen, such as cell wall synthesis, protein synthesis, or nucleic acid replication. nih.gov However, without specific research on this scaffold, any proposed pathway modulation would be speculative.

While enzyme inhibition is a common mechanism for antimicrobial drugs, specific enzyme inhibition kinetics for bioactive derivatives of this compound are not extensively characterized in the literature. However, research on a class of pyridine and pyrimidine compounds has suggested a putative mechanism of action involving the inhibition of a key fungal enzyme. In an efflux-negative strain of Candida albicans, these compounds led to the accumulation of lanosterol (B1674476), which is indicative of the inhibition of lanosterol demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway. A correlation was observed between the antifungal activity (MIC) and the concentration at which the sterol profile was altered (IC50, lanosterol). This suggests that for antifungal derivatives, targeting essential fungal enzymes like lanosterol demethylase could be a potential mechanism of action.

| Compound Class | Putative Target | Observed Effect | Organism |

|---|---|---|---|

| Pyridines and Pyrimidines | Lanosterol Demethylase | Accumulation of lanosterol | Candida albicans (efflux-negative strain) |

It is important to note that this research was not performed on the this compound scaffold itself, but it provides a plausible hypothesis for the mechanism of action for structurally related antifungal compounds.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Three-Dimensional Structure Elucidation

The biological activity and physical properties of 2-(Pyridin-2-yloxy)ethanamine are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Molecular dynamics (MD) simulations offer a powerful method for studying the dynamic behavior of this compound in various environments. By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them. These simulations can be performed in vacuo, to study the intrinsic properties of the molecule, or in the presence of a solvent to mimic physiological conditions. The results of MD simulations can provide information on the flexibility of the ethylamine (B1201723) side chain relative to the pyridyloxy core, which is crucial for its interaction with biological targets.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the optimized ground state geometry of this compound. These calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of the atoms. Different basis sets and functionals can be employed to achieve varying levels of accuracy. The output of these calculations includes precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. This information is fundamental for understanding its reactivity and for use in further computational studies like molecular docking.

Ligand-Target Interaction Prediction

Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. Computational techniques are instrumental in predicting and analyzing these interactions at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking studies can identify potential binding sites on various receptors or enzymes. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding pocket. Scoring functions are then used to rank these poses based on their predicted binding affinity. These studies can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex.

Following molecular docking, more rigorous computational methods can be used to estimate the binding affinity of this compound to its target. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from molecular dynamics simulations of the ligand-protein complex to calculate the free energy of binding. These methods provide a more quantitative prediction of binding strength, which can be correlated with experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and are applicable to understanding the activity of compounds like this compound. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model for analogues of this compound, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. rsc.org QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is widely used to forecast the activity of new molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug development. chemrevlett.comscribd.com

While specific QSAR models for this compound are not extensively documented in the literature, the methodology is frequently applied to pyridine (B92270) derivatives, which share its core structural motif. chemrevlett.commdpi.com For instance, QSAR studies on imidazo[4,5-b]pyridine derivatives have been used to create predictive models for their anticancer activity. nih.govresearchgate.net In such studies, researchers calculate a range of molecular descriptors (physicochemical, topological, and quantum-chemical) for a set of molecules with known activities. nih.gov These descriptors are then used to build a statistical model, often through multiple linear regression or machine learning algorithms, that can predict the activity of related compounds. researchgate.net

The process typically involves:

Data Set Compilation : A series of structurally related compounds, such as aminopyridine derivatives, with experimentally determined biological activities (e.g., IC₅₀ values) is collected. nih.gov

Descriptor Calculation : For each molecule, including potential new designs based on the this compound scaffold, various computational descriptors are generated. scribd.com

Model Building : The data is divided into a training set, used to construct the model, and a test set, used to validate its predictive power. nih.govresearchgate.net

Validation : The model's reliability is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validation coefficient (Q²). A robust model will have high values for these parameters, indicating a strong correlation and good predictive capability. nih.govmdpi.com

Theoretical prediction of properties like pKa values for aminopyridines has also been performed to understand factors responsible for their activity, demonstrating that computational methods can accurately forecast key chemical properties that influence biological function. nih.gov These predictive models are invaluable for designing novel derivatives with potentially enhanced biological profiles. mdpi.com

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This method allows researchers to prioritize a smaller number of promising candidates for experimental testing. Compounds like this compound can serve as important starting points or fragments in various virtual screening campaigns. mdpi.com

There are two primary approaches to virtual screening:

Ligand-Based Virtual Screening : This method is used when the three-dimensional structure of the target is unknown, but a set of active ligands has been identified. A common technique is pharmacophore modeling, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity. nih.govresearchgate.net The pyridine nitrogen and ether oxygen of this compound could function as hydrogen bond acceptors, while the primary amine is a hydrogen bond donor, making it a useful scaffold for building such models. pnas.org A pharmacophore model based on these features can then be used to screen databases for other molecules that fit the model, potentially discovering new and structurally diverse active compounds. nih.gov

Structure-Based Virtual Screening : When the 3D structure of the biological target (like an enzyme or receptor) is known, molecular docking can be employed. mdpi.com In this process, computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. researchgate.net A library of compounds can be "docked" into the target's active site, and molecules are ranked based on a scoring function that estimates binding energy. nih.gov A fragment like this compound could be used to search for fragment-sized inhibitors, which can then be optimized and grown into more potent drug candidates. nih.gov This approach was successfully used to find new inhibitors for Mycobacterium tuberculosis InhA. nih.gov

Virtual screening of libraries containing pyridine derivatives has been applied to identify new ligands for various targets, including RNA and drug transporters, showcasing the utility of this structural motif in drug discovery. nih.govrsc.org

Compound Names Mentioned

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(Pyridin-2-yloxy)ethanamine in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound provide the initial and most fundamental layer of structural information. Each unique proton and carbon atom in the molecule generates a distinct signal, or resonance, in the spectrum. The position of this signal (chemical shift, δ), its multiplicity (splitting pattern), and its integral value are all used to assign the spectrum to the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the four protons on the pyridine (B92270) ring and the two methylene (B1212753) (-CH₂) groups of the ethylamine (B1201723) side chain. The protons on the pyridine ring typically appear in the aromatic region of thespectrum. The two methylene groups, being in different chemical environments (one adjacent to an oxygen atom and the other to a nitrogen atom), will have different chemical shifts.

The ¹³C NMR spectrum will display seven distinct resonances, corresponding to the five carbon atoms of the pyridine ring and the two carbons of the ethylamino-ethoxy chain. The carbon attached to the ether oxygen (C2 of the pyridine ring) is expected to be the most downfield among the ring carbons due to the oxygen's deshielding effect. The chemical shifts of the ethyl chain carbons are characteristic of aliphatic carbons bonded to heteroatoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine C2 | - | ~164.0 |

| Pyridine C3 | ~6.85 (d) | ~112.0 |

| Pyridine C4 | ~7.65 (t) | ~139.0 |

| Pyridine C5 | ~6.95 (t) | ~117.0 |

| Pyridine C6 | ~8.15 (d) | ~147.0 |

| O-C H₂-CH₂-NH₂ | ~4.40 (t) | ~65.5 |

| O-CH₂-C H₂-NH₂ | ~3.15 (t) | ~40.0 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the atomic connectivity. mnstate.edu These experiments correlate signals from different nuclei to build a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H5) and, crucially, between the two methylene groups of the ethyl chain (-O-CH₂-CH₂ -NH₂), confirming the ethyl fragment. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each proton to its corresponding carbon, for instance, linking the ¹H signal at ~4.40 ppm to the ¹³C signal at ~65.5 ppm (the O-CH₂ group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds). It is invaluable for connecting different fragments of the molecule. For this compound, key HMBC correlations would be observed from the protons of the O-CH₂ group to the C2 carbon of the pyridine ring, confirming the ether linkage. Correlations would also be seen between the protons of one methylene group and the carbon of the adjacent methylene group.

Table 2: Expected 2D NMR Correlations for this compound

| 2D Technique | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H4 ↔ H3, H5; H(O-CH₂) ↔ H(CH₂-N) | Confirms proton-proton coupling networks within the pyridine ring and the ethyl chain. |

| HSQC | H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; H6 ↔ C6; H(O-CH₂) ↔ C(O-CH₂); H(CH₂-N) ↔ C(CH₂-N) | Maps each proton to its directly bonded carbon atom. |

The structure of this compound contains two basic nitrogen atoms: the primary amine of the ethylamine tail and the nitrogen within the pyridine ring. These sites can be protonated depending on the pH of the solution. pH-dependent NMR studies are powerful tools to investigate these protonation events and determine the pKa value for each site. nih.gov

In such an experiment, a series of NMR spectra are recorded over a wide range of pH values. The chemical shifts of nuclei located near a titratable site will change significantly as the site becomes protonated. researchgate.net By plotting the chemical shift of a specific nucleus (e.g., the carbons adjacent to the nitrogens) against pH, a titration curve is generated, from which the pKa can be accurately determined. nih.gov This provides critical information about the electrostatic properties of the molecule in different chemical environments. Protonation of the pyridine nitrogen would primarily affect the chemical shifts of the aromatic protons and carbons, while protonation of the terminal amine would most significantly impact the signals of the ethyl group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₇H₁₀N₂O. nih.gov The calculated monoisotopic mass for this formula is 138.07931 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | PubChem nih.gov |

| Molecular Weight (Average) | 138.17 g/mol | PubChem nih.gov |

| Calculated Monoisotopic Mass | 138.07931 Da | PubChem nih.gov |

| Ionization Mode (Typical) | Electrospray Ionization (ESI+) |